molecular formula C20H17N7O2 B2439192 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide CAS No. 1428355-51-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2439192
CAS No.: 1428355-51-4
M. Wt: 387.403
InChI Key: XYTCIWYPOVEKDT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a carboxamide group attached to a phenyl ring, which itself is connected to a 6-oxo-1,6-dihydropyridazin-3-yl group. The presence of multiple functional groups and heterocycles makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridazine ring can be oxidized to form pyridazinone derivatives.

  • Reduction: Reduction reactions can be used to modify the pyridazine ring or the carboxamide group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles such as amines or halides, and may be carried out in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation can yield pyridazinone derivatives.

  • Reduction can produce reduced pyridazine or carboxamide derivatives.

  • Substitution reactions can lead to a variety of substituted pyridazine or phenyl derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Its unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

  • 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocycles, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-12-11-13(2)27(26-12)18-9-7-17(23-24-18)20(29)21-15-6-4-3-5-14(15)16-8-10-19(28)25-22-16/h3-11H,1-2H3,(H,21,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTCIWYPOVEKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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